
1,2-Dimethylchrysene
概要
説明
1,2-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.34 g/mol . It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 2 positions of the chrysene structure. This compound is known for its carcinogenic properties and is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylchrysene can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetonaphthone with appropriate reagents to form the desired product . The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the polycyclic aromatic structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the synthesis methods used in laboratories can be scaled up for industrial production if necessary. The process would involve similar reaction conditions and purification steps to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
1,2-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as dihydrodiols and quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
科学的研究の応用
1,2-Dimethylchrysene is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Carcinogenesis Studies: It is used to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems.
Environmental Research: It serves as a model compound to investigate the environmental impact and behavior of polycyclic aromatic hydrocarbons.
Analytical Chemistry: It is used as a reference standard in analytical methods to detect and quantify polycyclic aromatic hydrocarbons in environmental samples.
作用機序
The mechanism of action of 1,2-Dimethylchrysene involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The metabolic activation typically involves the formation of dihydrodiol epoxides, which are highly reactive and can form covalent adducts with DNA . The molecular targets and pathways involved in its mechanism of action include the cytochrome P450 enzyme system, which catalyzes the oxidation of this compound to its reactive intermediates .
類似化合物との比較
Similar Compounds
5,6-Dimethylchrysene: Another dimethyl derivative of chrysene with similar carcinogenic properties.
5,11-Dimethylchrysene: Known for its higher tumorigenicity compared to other dimethylchrysene derivatives.
5,12-Dimethylchrysene: An inactive analogue of 5,11-Dimethylchrysene with different metabolic pathways.
Uniqueness of 1,2-Dimethylchrysene
This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 2 positions affects its metabolic activation and the formation of reactive intermediates, making it a valuable compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons .
特性
IUPAC Name |
1,2-dimethylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-9-18-16(14(13)2)11-12-19-17-6-4-3-5-15(17)8-10-20(18)19/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPSZYVTOBHKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074010 | |
| Record name | 1,2-Dimethylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-23-5 | |
| Record name | 1,2-Dimethylchrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMETHYLCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F649X2934D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


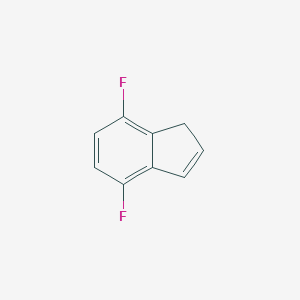
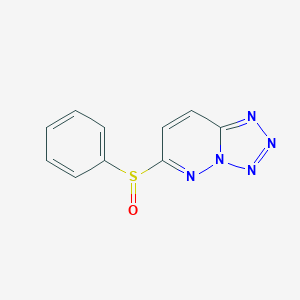
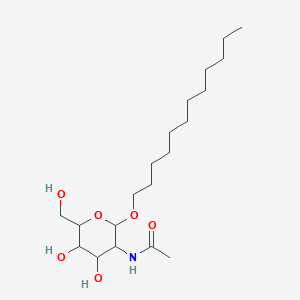
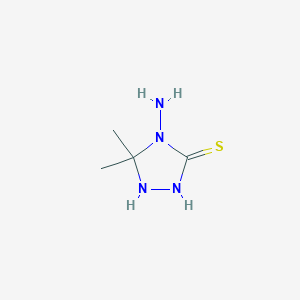
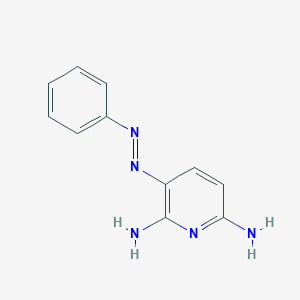
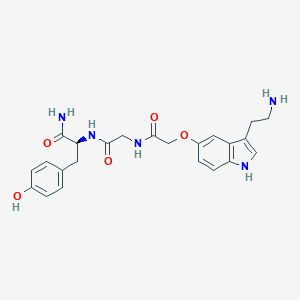
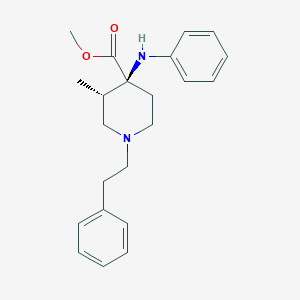
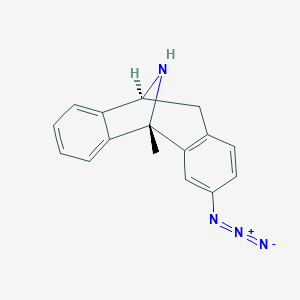
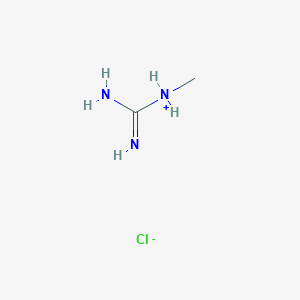
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
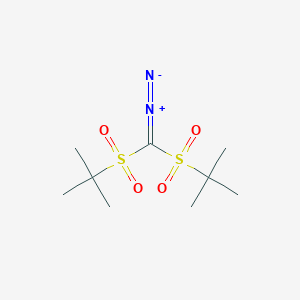
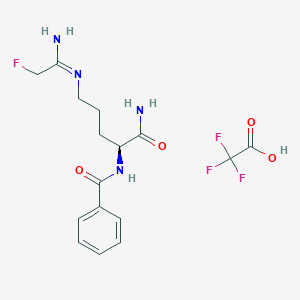
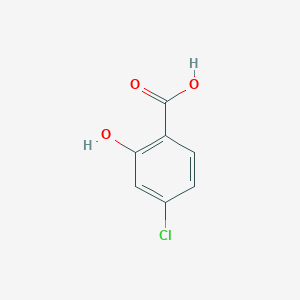
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
